E3 ligase Ligand-Linker Conjugates 12

Vue d'ensemble

Description

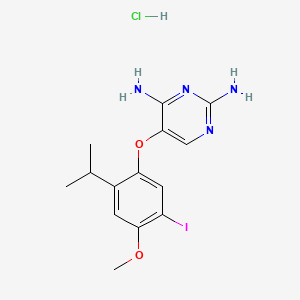

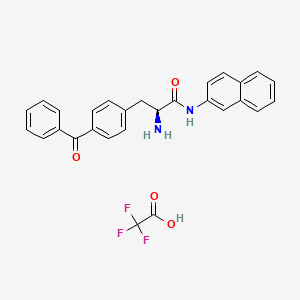

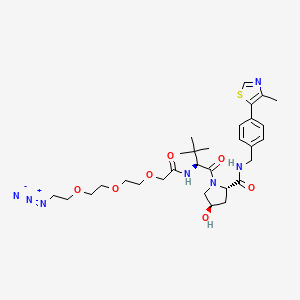

“E3 ligase Ligand-Linker Conjugates 12” is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC (Proteolysis-Targeting Chimera) molecules .

Synthesis Analysis

The synthesis of E3 ligase Ligand-Linker Conjugates 12 involves the preparation of E3 ligands and their utilization for PROTACs . The process includes the formation of ternary complexes leading to ubiquitination and proteasomal degradation of target proteins . The review provides an in-depth analysis of synthetic entries to functionalized ligands for the most relevant E3 ligase ligands .

Molecular Structure Analysis

E3 ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . The molecular structure of E3 ligase Ligand-Linker Conjugates 12 is not explicitly mentioned in the retrieved sources.

Chemical Reactions Analysis

The chemical reactions involved in the formation of E3 ligase Ligand-Linker Conjugates 12 include the chemically-induced formation of ternary complexes leading to ubiquitination and proteasomal degradation of target proteins .

Applications De Recherche Scientifique

E3 Ligase Ligand-Linker Conjugates 12: Comprehensive Analysis

Cancer Treatment: E3 ligase Ligand-Linker Conjugates 12 is used in the synthesis of PROTAC molecules which are instrumental in targeting and degrading specific cancer proteins. By recruiting the CRBN protein, these conjugates facilitate the ubiquitination and subsequent proteasomal degradation of oncogenic proteins, offering a novel approach to cancer therapy .

Drug Discovery: The conjugate serves as a crucial intermediate in PROTAC discovery, accelerating the development of new therapeutics. Its ability to provide different selectivity profiles expands the potential for PROTACs to treat various diseases beyond cancer, including autoimmune diseases and inflammation .

Molecular Mechanism Studies: Understanding the biological functions and molecular mechanisms of E3 ligases is vital for cancer development research. E3 ligase Ligand-Linker Conjugates 12 can be used to study these mechanisms, shedding light on the therapeutic role of E3 ligases in cancer treatment .

Protein Degradation Research: In the field of protein degradation, these conjugates are essential for creating heterobifunctional compounds that induce the formation of a ternary complex leading to targeted protein ubiquitination and degradation .

Targeted Protein Degraders: As part of targeted protein degraders, E3 ligase Ligand-Linker Conjugates 12 can be used to induce degradation of specific proteins within cell-based assays, providing a tool for studying protein function and disease pathology .

Synthesis of Complete PROTAC Molecules: The conjugate acts as a key intermediate for synthesizing complete PROTAC molecules, which are designed to target disease-causing proteins for degradation .

Mécanisme D'action

Target of Action

E3 Ligase Ligand-Linker Conjugates 12 primarily targets E3 ubiquitin ligases . These are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . The compound can serve as a Cereblon ligand to recruit CRBN protein .

Mode of Action

E3 Ligase Ligand-Linker Conjugates 12 is a heterobifunctional compound comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . It induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Biochemical Pathways

The compound is involved in the ubiquitin-proteasome system (UPS) , a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

The efficacy and selectivity of molecules inducing protein degradation, like this compound, depend on their affinity to the target protein and the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .

Result of Action

The result of the compound’s action is the degradation of the targeted protein . This process is crucial in maintaining cellular homeostasis by degrading excessive or abnormal proteins in cells . It plays a vital role during posttranslational modification .

Action Environment

It’s known that the human genome encodes 600 e3 ligases that differ widely in their structures, catalytic mechanisms, modes of regulation, and physiological roles . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Orientations Futures

The future directions in the field of E3 ligase Ligand-Linker Conjugates 12 involve the recruitment of additional E3 ligases to further enhance the therapeutic potential of TPD (Targeted Protein Degradation) . A systematic characterization of E3 ligases from various aspects is being pursued to accelerate the development of PROTACs utilizing under-explored E3 ligases .

Propriétés

IUPAC Name |

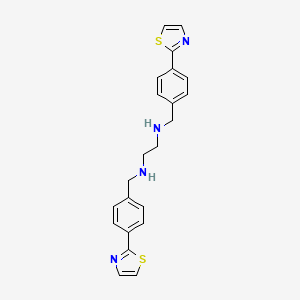

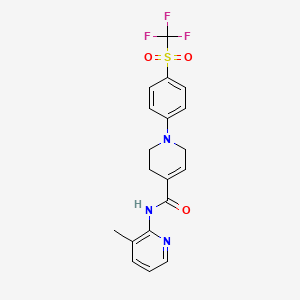

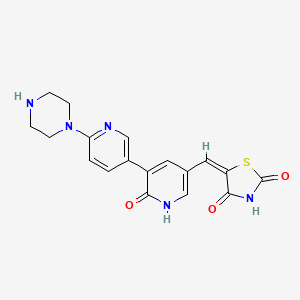

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOMHQGOVGODTD-ONBPZOJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand-Linker Conjugates 12 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.